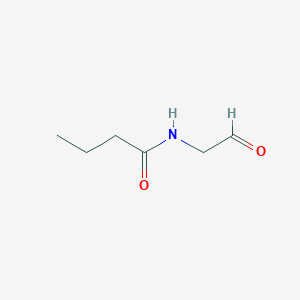

N-(2-oxoethyl)butyramide

Description

Contextualization of Butyramide (B146194) Derivatives in Organic Synthesis and Biological Systems

Butyramide and its derivatives are a class of organic compounds characterized by an amide functional group attached to a butyryl group. nih.gov These compounds are prevalent in both organic synthesis and biological systems, serving diverse functions. In organic synthesis, butyramide derivatives are versatile building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. The butyramide moiety can influence the solubility, stability, and binding affinity of a molecule to its biological target. nih.gov

In biological contexts, butyramide derivatives have demonstrated a wide array of activities. Some have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. cas.czontosight.ai For instance, certain butyramide derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and cell cycle regulation. The therapeutic potential of butyramide derivatives is an active area of research, with studies exploring their efficacy in various disease models. nih.gov

Significance of the Oxoethyl Moiety in Bioactive Molecules

The oxoethyl group, a substructure of N-(2-oxoethyl)butyramide, is an example of an α-oxoaldehyde. These are highly reactive carbonyl compounds that are formed endogenously from various metabolic pathways, including the degradation of glycolytic intermediates and lipid peroxidation. nih.gov In biological systems, α-oxoaldehydes like glyoxal (B1671930) and methylglyoxal (B44143) are known to be potent glycating agents, reacting with proteins and nucleotides to form advanced glycation endproducts (AGEs). nih.gov This process of glycation is implicated in cellular damage and is associated with various pathological conditions, including diabetic complications, neurodegenerative diseases, and aging. nih.govcas.cz

The reactivity of the oxoethyl moiety is also harnessed in medicinal chemistry. The carbonyl group can participate in various chemical reactions, including nucleophilic attack, making it a key site for the functionalization of molecules. smolecule.com This reactivity allows for the synthesis of diverse derivatives with potentially enhanced biological activities. The oxoethyl group's ability to interact with biological targets, such as enzymes and receptors, is a critical aspect of the design of new bioactive molecules. ontosight.ai

Historical Perspective on the Discovery and Initial Characterization of this compound

The specific historical discovery of this compound as an isolated compound is not extensively documented in publicly available literature. Its emergence appears to be more as a crucial intermediate in the synthesis of larger, more complex molecules rather than a primary research focus itself.

References to the synthesis of this compound appear in the context of creating libraries of compounds for biological screening. For example, a known procedure for its synthesis involves the coupling of aminoacetaldehyde dimethyl acetal (B89532) with butyryl chloride, followed by hydrolysis of the acetal to reveal the aldehyde functionality. rsc.org This method highlights its role as a building block, where the butyramide portion is first installed, followed by the generation of the reactive oxoethyl group for further chemical transformations.

The characterization of this compound is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure as part of a larger synthetic scheme. vulcanchem.com

Overview of Key Research Domains Pertaining to this compound

While research dedicated solely to this compound is limited, its core structure is integral to several areas of contemporary research, primarily in medicinal chemistry. The investigation of more complex molecules containing this moiety provides insight into its potential applications.

Anticancer Research: Derivatives incorporating the this compound scaffold have been explored for their potential as anticancer agents. For example, complex heterocyclic compounds containing this moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov The butyramide portion can contribute to the molecule's ability to bind to specific targets within cancer cells, while the oxoethyl group can be involved in covalent interactions or further modifications to enhance activity.

Antimicrobial Drug Discovery: The this compound structure has been incorporated into novel compounds with potential antimicrobial properties. Research in this area focuses on synthesizing derivatives that can inhibit the growth of pathogenic bacteria and fungi. pharmaffiliates.com

Anti-inflammatory Agents: Given the known anti-inflammatory properties of some butyrate (B1204436) derivatives, molecules containing the this compound scaffold are also of interest in the development of new anti-inflammatory drugs. cas.cz The butyramide part of the molecule is thought to play a role in modulating inflammatory pathways.

Neuroprotective Agents: Some studies have investigated benzamide (B126) analogs containing a glycine-like amino acid linker, which shares structural similarities with the N-(2-oxoethyl)amide framework. These have been explored for their potential to protect pancreatic β-cells against endoplasmic reticulum stress, a process also relevant in neurodegenerative diseases. scispace.comnih.gov

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Butyramide |

| Glyoxal |

| Methylglyoxal |

| Aminoacetaldehyde dimethyl acetal |

| Butyryl chloride |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide |

| 2-(2-Fluoro-phenoxy)-N-(2-morpholin4-yl-ethyl)-butyramide |

| N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide |

| 2-amino-5-mercapto-1,3,4-thiadiazole |

| N-(4-methylthiazol-2-yl)-2-chloroacetamide |

Inferred Physicochemical Properties of this compound

| Property | Inferred Value |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| Appearance | Likely a solid or oil at room temperature |

| Solubility | Expected to have some solubility in polar organic solvents |

| Reactivity | The aldehyde group is reactive towards nucleophiles |

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N-(2-oxoethyl)butanamide |

InChI |

InChI=1S/C6H11NO2/c1-2-3-6(9)7-4-5-8/h5H,2-4H2,1H3,(H,7,9) |

InChI Key |

ODOUTTTVJWVZSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCC=O |

Origin of Product |

United States |

Nomenclature, Structural Representations, and Stereochemical Considerations of N 2 Oxoethyl Butyramide

Systematic IUPAC and Common Nomenclatures Applied to N-(2-oxoethyl)butyramide

The systematic name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is N-(2-oxoethyl)butanamide . This nomenclature is derived from its constituent parts: the butanamide core, which is a four-carbon amide, and the N-substituted (2-oxoethyl) group attached to the nitrogen atom.

The term "butyramide" is a common and widely accepted name for butanamide, stemming from its origin from butyric acid. Consequently, "this compound" is frequently used in literature and chemical databases. The structure of the parent amide, butanamide, is well-established. wikipedia.orgnist.gov

For clarity and precision in scientific communication, the systematic IUPAC name is preferred. Below is a table summarizing the nomenclature.

| Nomenclature Type | Name |

| Systematic IUPAC Name | N-(2-oxoethyl)butanamide |

| Common Name | This compound |

Standard Chemical Structure Depictions (e.g., Lewis Structures, Bond-Line Formulas)

Lewis Structure: The Lewis structure provides a detailed representation of all atoms, bonds (both single and double), and lone pairs of electrons within the molecule.

Bond-Line Formula (Skeletal Structure): A more simplified and commonly used representation in organic chemistry is the bond-line formula. In this depiction, carbon atoms are represented by vertices and the ends of lines, and hydrogen atoms attached to carbons are implied.

Three-Dimensional Molecular Modeling and Conformational Analysis of this compound

The molecule possesses several single bonds around which rotation can occur, leading to various conformations. The most significant of these are the C-C bonds within the butyl group and the C-N bond of the amide. The amide bond itself has a significant double bond character due to resonance, which restricts rotation and enforces a planar geometry for the atoms involved (O=C-N-H).

Conformational analysis would involve examining the rotation around the single bonds to identify the most stable conformers (energy minima) and the transition states between them. This analysis is analogous to that of n-butane, where staggered conformations are more stable than eclipsed conformations due to reduced steric and torsional strain. For N-(2-oxoethyl)butanamide, the interactions between the butyryl group and the N-(2-oxoethyl) substituent would be the primary determinants of the preferred conformation. It is expected that conformers that minimize the steric hindrance between the bulky groups will be energetically favored.

Synthetic Methodologies for N 2 Oxoethyl Butyramide and Its Derivatives

Retrosynthetic Analysis of N-(2-oxoethyl)butyramide

A retrosynthetic analysis of this compound (1) suggests a primary disconnection at the amide bond. This bond can be logically formed through the reaction of a butyric acid derivative (2) and a protected form of 2-aminoacetaldehyde (B1595654) (3). The 2-oxoethyl group is highly reactive and prone to self-condensation and polymerization, making a protected precursor a strategic choice for the synthesis. A common protecting group for aldehydes is an acetal (B89532), such as a dimethyl acetal. Therefore, 2-aminoacetaldehyde dimethyl acetal (3a) is a suitable synthetic equivalent for the aminocarbonyl fragment. The butyric acid derivative could be an activated form, such as butyryl chloride (2a), for an efficient acylation reaction.

Figure 1: Retrosynthetic Analysis of this compound

Established Synthetic Routes and Precursor Chemistry

The synthesis of this compound is logically approached in two main stages: the formation of the core butyramide (B146194) structure and the subsequent introduction and functionalization of the 2-oxoethyl side chain.

Amide Bond Formation Strategies for Butyramide Nucleus

The formation of the amide bond is a cornerstone of this synthesis. A prevalent and efficient method involves the acylation of an amine with a carboxylic acid derivative. In the context of this compound synthesis, this translates to the reaction of a butyric acid derivative with a protected 2-aminoacetaldehyde.

A common and effective strategy is the Schotten-Baumann reaction, which typically involves the use of an acyl chloride, such as butyryl chloride , and an amine in the presence of a base to neutralize the hydrogen chloride byproduct. The amine precursor for this step is 2-aminoacetaldehyde dimethyl acetal . The reaction is generally carried out in a non-protic solvent like dichloromethane (B109758) or diethyl ether at reduced temperatures to control the exothermic nature of the reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| Butyryl chloride | 2-Aminoacetaldehyde dimethyl acetal | Triethylamine or Pyridine | Dichloromethane | 0 °C to room temperature |

Introduction and Functionalization of the 2-Oxoethyl Side Chain

The 2-oxoethyl side chain is introduced in a protected form to prevent unwanted side reactions. The use of 2-aminoacetaldehyde dimethyl acetal allows for the straightforward formation of the N-(2,2-dimethoxyethyl)butyramide intermediate. The final step in the synthesis is the deprotection of the acetal to reveal the desired aldehyde functionality.

This hydrolysis is typically achieved under acidic conditions. Dilute aqueous solutions of strong acids, such as hydrochloric acid or sulfuric acid, are commonly employed. The reaction is usually performed at room temperature or with gentle heating to drive the reaction to completion. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure the complete conversion of the acetal to the aldehyde.

| Intermediate | Reagent | Solvent | Typical Conditions |

| N-(2,2-dimethoxyethyl)butyramide | Dilute HCl or H2SO4 | Water/Acetone mixture | Room temperature or gentle heating |

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the amide bond formation , key parameters to consider include:

Stoichiometry of reactants: Using a slight excess of the acylating agent can drive the reaction to completion, but may necessitate a more rigorous purification to remove unreacted starting material.

Choice of base and its stoichiometry: The base should be non-nucleophilic to avoid competing reactions. The amount of base should be sufficient to neutralize the generated acid.

Reaction temperature and time: Lower temperatures are often preferred to minimize side reactions, while the reaction time needs to be sufficient for complete conversion.

For the acetal hydrolysis , optimization involves:

Acid concentration: The concentration of the acid catalyst needs to be carefully controlled to ensure efficient deprotection without causing degradation of the product.

Reaction temperature: While gentle heating can accelerate the reaction, excessive heat may lead to the formation of byproducts.

Work-up procedure: Careful neutralization of the acid and extraction of the product are critical for obtaining a high yield of the pure compound.

| Step | Parameter | Condition | Effect on Yield |

| Amide Formation | Base | Use of a hindered base (e.g., 2,6-lutidine) | Can reduce side reactions and improve yield. |

| Amide Formation | Temperature | -10 °C to 0 °C | Minimizes the formation of diacylated byproducts. |

| Hydrolysis | Acid Catalyst | Use of a milder acid (e.g., formic acid) | Can improve selectivity and reduce degradation. |

| Hydrolysis | Reaction Time | Monitored by TLC | Prevents over-reaction and decomposition of the product. |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas for consideration include the use of less hazardous reagents, renewable starting materials, and catalytic methods.

One approach is to replace traditional acylating agents like butyryl chloride, which produce stoichiometric amounts of corrosive HCl, with catalytic methods for amide bond formation. For example, the direct amidation of butyric acid with 2-aminoacetaldehyde dimethyl acetal using a suitable catalyst would generate water as the only byproduct.

Furthermore, exploring enzymatic catalysis for both the amide formation and deprotection steps could offer a greener alternative. Lipases, for instance, can catalyze amide synthesis under mild conditions.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Atom Economy | Direct catalytic amidation of butyric acid. | Maximizes the incorporation of starting material atoms into the final product. |

| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran. | Reduces the environmental and health impacts of the synthesis. |

| Catalysis | Employing reusable solid acid catalysts for acetal hydrolysis. | Simplifies purification and reduces waste. |

| Design for Energy Efficiency | Performing reactions at ambient temperature. | Reduces energy consumption. |

Novel Synthetic Approaches and Catalyst Development for this compound Production

Research into novel synthetic methodologies and catalyst development for amide bond formation is an active area that could provide more efficient and sustainable routes to this compound.

Recent advancements in catalysis have introduced a range of new catalysts for direct amidation reactions. These include boronic acid derivatives, zirconium compounds, and various organocatalysts. The application of these catalysts to the synthesis of this compound could circumvent the need for pre-activating the carboxylic acid, thus simplifying the synthetic procedure and reducing waste.

| Catalyst Type | Example | Potential Advantage in this compound Synthesis |

| Boronic Acid Catalysts | Phenylboronic acid | Mild reaction conditions and tolerance of various functional groups. |

| Zirconium Catalysts | Zirconium(IV) chloride | High efficiency and potential for recyclability. |

| Organocatalysts | N-Heterocyclic carbenes (NHCs) | Metal-free catalysis, avoiding potential metal contamination of the product. |

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers several sites for chemical modification to generate a diverse library of analogues. These derivatization strategies are crucial for structure-activity relationship (SAR) studies, enabling the exploration of how different functional groups impact the molecule's properties. Key strategies include modifications of the butyryl group, the ethyl bridge, and the terminal aldehyde.

Modification of the Butyryl Moiety:

The butyryl group can be readily replaced with a variety of other acyl groups to investigate the influence of chain length, branching, and the presence of cyclic or aromatic structures. This can be achieved by reacting 2-aminoacetaldehyde dimethyl acetal with different carboxylic acids, followed by hydrolysis of the acetal.

| Starting Carboxylic Acid | Coupling Reagent | Resulting Analogue |

| Propionic acid | DCC/DMAP | N-(2-oxoethyl)propanamide |

| Isobutyric acid | HATU | N-(2-oxoethyl)isobutyramide |

| Cyclohexanecarboxylic acid | EDC/HOBt | N-(2-oxoethyl)cyclohexanecarboxamide |

| Benzoic acid | T3P | N-(2-oxoethyl)benzamide |

Interactive Data Table: Examples of Butyryl Moiety Modification Note: This table represents plausible derivatizations based on standard synthetic methodologies.

Modification of the Ethyl Bridge:

Alterations to the two-carbon bridge between the nitrogen and the carbonyl group can be explored. Introducing substituents on the bridge can influence the conformational flexibility and steric profile of the molecule. This is often achieved by starting with a substituted 2-aminoacetaldehyde derivative.

Derivatization of the Terminal Aldehyde:

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities.

Reductive Amination: Reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can generate various N-substituted aminoethyl derivatives.

Wittig Reaction: The aldehyde can be converted to an alkene with various substituents using Wittig reagents.

Grignard Reaction: Addition of Grignard reagents to the aldehyde will produce secondary alcohols.

Cyanohydrin Formation: Treatment with a cyanide source, such as trimethylsilyl (B98337) cyanide, can yield a cyanohydrin, which can be further elaborated.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for derivatization.

| Reaction Type | Reagents | Functional Group Transformation |

| Reductive Amination | Benzylamine, NaBH(OAc)₃ | Aldehyde to Secondary Amine |

| Wittig Reaction | Ph₃P=CHCO₂Et | Aldehyde to Alkene |

| Grignard Reaction | CH₃MgBr, then H₃O⁺ | Aldehyde to Secondary Alcohol |

| Oxidation | Ag₂O | Aldehyde to Carboxylic Acid |

| Reduction | NaBH₄ | Aldehyde to Primary Alcohol |

Interactive Data Table: Examples of Terminal Aldehyde Derivatization Note: This table illustrates potential transformations of the aldehyde group.

These derivatization strategies, individually or in combination, provide a powerful toolkit for the systematic exploration of the chemical space around this compound, facilitating the development of new analogues with tailored properties.

Advanced Analytical Methodologies for the Characterization and Quantification of N 2 Oxoethyl Butyramide

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of N-(2-oxoethyl)butyramide, providing molecular weight information and structural details through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. nih.gov It typically generates protonated molecules, [M+H]⁺, in the positive ion mode, which provides clear molecular weight information with minimal in-source fragmentation. nih.govrsc.org

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. researchgate.netnih.gov The resulting fragmentation pattern is a fingerprint that helps to confirm the molecule's structure. For amides, common fragmentation pathways include cleavage of the amide bond and rearrangements like the McLafferty rearrangement. libretexts.org The presence of the ketone and amide functional groups in this compound would lead to specific fragmentation patterns, such as cleavages adjacent to the carbonyl groups. libretexts.org By analyzing these fragmentation pathways, the structure can be confirmed, and in complex mixtures, it can be distinguished from isobaric interferences. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase is typically employed. The sample, either in a suitable solvent or after derivatization to increase volatility, is injected into the heated inlet of the gas chromatograph. The compound then travels through the column, with its retention time being a key characteristic for preliminary identification.

Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern is crucial for structural elucidation. For this compound, characteristic fragmentation pathways are expected to include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl groups or the nitrogen atom.

McLafferty rearrangement: A rearrangement reaction involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. wikipedia.org

A plausible fragmentation pattern for this compound is detailed in the interactive table below.

Interactive Data Table: Plausible Mass Spectral Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 129 | [C6H11NO2]+• | Molecular Ion |

| 100 | [C4H6NO2]+ | Loss of an ethyl radical (•C2H5) |

| 86 | [C4H8NO]+ | Alpha-cleavage at the butyramide (B146194) carbonyl |

| 72 | [C3H6NO]+ | Cleavage of the N-C bond |

| 57 | [C3H5O]+ | McLafferty rearrangement product |

| 44 | [C2H4O]+ | Fragment from the oxoethyl group |

| 43 | [C3H7]+ | Butyl fragment |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) offers an additional layer of structural confirmation and can be used for highly selective quantification. In an MS/MS experiment, a specific precursor ion from the initial mass spectrum (e.g., the molecular ion of this compound at m/z 129) is selected and then subjected to further fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer. This process provides detailed information about the connectivity of the atoms within the molecule. For instance, the fragmentation of the [M+H]+ ion of similar amides often involves the cleavage of the amide bond. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound and its fragments. HRMS instruments can measure m/z values with very high precision (typically to four or five decimal places). This high accuracy allows for the calculation of the exact elemental formula of an ion, as each element has a unique and precise mass.

For this compound (C6H11NO2), the theoretical exact mass of the molecular ion is 129.07898 Da. An HRMS measurement that yields a mass very close to this theoretical value would provide strong evidence for the presence of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (1H, 13C, etc.)

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. The integration of the signals corresponds to the number of protons of each type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: A carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., alkyl, carbonyl, etc.).

The following interactive table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| CH3 (butyryl) | ~0.9 | ~13 | Triplet |

| CH2 (butyryl) | ~1.6 | ~19 | Sextet |

| CH2 (butyryl, adjacent to C=O) | ~2.2 | ~38 | Triplet |

| N-H | ~7.5 (broad) | - | Singlet |

| N-CH2 | ~4.2 | ~50 | Doublet |

| CHO | ~9.6 | ~200 | Triplet |

| C=O (amide) | - | ~174 | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings, allowing for the identification of adjacent protons in the molecule. For this compound, correlations would be expected between the protons of the butyryl chain and between the N-H and the adjacent CH2 group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, for example, showing a correlation between the N-H proton and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which can help to determine the conformation of the molecule.

Spectroscopic Techniques for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and aldehyde functional groups.

The following interactive table lists the expected characteristic IR absorption bands for this compound.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | ~3300 |

| C-H (alkane) | Stretching | 2850-2960 |

| C-H (aldehyde) | Stretching | 2720-2820 |

| C=O (amide I) | Stretching | ~1650 |

| C=O (aldehyde) | Stretching | ~1725 |

| N-H (amide II) | Bending | ~1550 |

Infrared (IR) Spectroscopy for Carbonyl and Amide Linkage Characterization

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of this compound by identifying its key functional groups. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of specific bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the most prominent features in its IR spectrum arise from the secondary amide and the aldehyde functionalities. The secondary amide group gives rise to several characteristic absorption bands:

N-H Stretching: A moderate to strong absorption band is expected in the region of 3370-3170 cm⁻¹, corresponding to the stretching vibration of the N-H bond.

Amide I Band (C=O Stretching): This is typically the most intense band in the amide spectrum, appearing in the 1680-1630 cm⁻¹ range. It is primarily due to the stretching vibration of the carbonyl group of the amide.

Amide II Band (N-H Bending): An intense band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is observed between 1570-1515 cm⁻¹.

The aldehyde group also produces a strong and sharp absorption band due to the stretching of its carbonyl (C=O) bond. This peak is typically found in the 1740-1720 cm⁻¹ region. The presence of two distinct carbonyl peaks (one for the amide and one for the aldehyde) is a key diagnostic feature in the IR spectrum of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3370 - 3170 | Moderate-Strong |

| Aldehyde | C-H Stretch | 2850 - 2750 | Weak-Moderate |

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Moderate-Strong |

| Alkyl Chain | C-H Stretch | 2960 - 2850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophores are the two carbonyl (C=O) groups and the non-bonding electrons on the nitrogen and oxygen atoms. These groups can undergo n→π* (n-to-pi-star) transitions. This type of transition involves promoting a non-bonding electron (n) into an antibonding π* orbital.

The isolated carbonyl group of the aldehyde is expected to show a weak absorption band in the 270-300 nm region, which is characteristic of an n→π* transition. masterorganicchemistry.com

The amide linkage also functions as a chromophore. Simple amides typically exhibit a weak n→π* transition at around 210-220 nm.

The exact position and intensity (molar absorptivity, ε) of these absorption maxima can be influenced by the solvent used for the analysis. researchgate.net Polar solvents can lead to a shift in the wavelength of the n→π* transition. For instance, the UV spectrum of the related compound Butyramide shows a maximum absorption at 282 nm in benzene. nih.gov

| Chromophore | Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Aldehyde (C=O) | n→π | 270 - 300 | Weak (< 100) |

| Amide (-CONH-) | n→π | 210 - 220 | Weak (< 100) |

Electrochemical Techniques for this compound Sensing and Detection

Electrochemical methods offer a highly sensitive and selective approach for the detection and quantification of electroactive species. This compound possesses two potentially electroactive moieties: the aldehyde group and the amide bond. The aldehyde group is particularly amenable to electrochemical oxidation.

The development of an electrochemical sensor for this compound would likely involve voltammetric techniques. An electrochemical sensor system could be designed for the direct detection of the aldehyde group. nih.gov The principle involves the oxidation of the aldehyde at a specific potential on the surface of a working electrode. The resulting current is proportional to the concentration of the analyte in the sample.

To enhance sensitivity and selectivity, the working electrode can be chemically modified. For instance, a glassy carbon or carbon paste electrode could be modified with specific catalysts or nanomaterials that facilitate the oxidation of the aldehyde group at a lower potential and reduce interference from other substances. mdpi.com While specific methods for this compound are not established, the electrochemical synthesis of amides from aldehydes and amines has been demonstrated, indicating the electrochemical activity of these functional groups. acs.orgchinesechemsoc.org

| Technique | Principle | Applicability for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential sweep. Used to characterize redox behavior. | To study the oxidation potential and electrochemical reversibility of the aldehyde group. |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses of fixed magnitude on a linear potential ramp, enhancing signal-to-noise ratio. | For quantitative analysis with high sensitivity and low detection limits. |

| Amperometry | Measures the current at a fixed potential over time. | For continuous monitoring or in flow-injection analysis systems. |

Method Validation Parameters for this compound Analytical Assays

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. loesungsfabrik.de For any quantitative assay developed for this compound, validation must be performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. gmp-compliance.orgfda.govich.org This ensures that the method is reliable, reproducible, and accurate for the analysis of the compound.

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |

| Range | To define the concentration interval for reliable measurement. | Typically 80% to 120% of the test concentration for an assay. |

| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the drug substance. |

| Precision (Repeatability) | To assess precision under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| Precision (Intermediate) | To assess precision under different lab conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | Typically determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |

| Robustness | To ensure reliability with minor method variations. | No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied. |

Preclinical Biochemical and Biological Studies of N 2 Oxoethyl Butyramide

Cellular Biology and Signaling Pathways Modulated by N-(2-oxoethyl)butyramide

The cellular and signaling effects of butyric acid and its derivatives have been a subject of interest in dermatological and cell biology research. Studies on N-(1-carbamoyl-2-phenyl-ethyl) butyramide (B146194) (FBA) provide insights into how such compounds can influence cellular behavior.

Effects on Cell Proliferation and Viability in In Vitro Models

In studies involving the immortalized human keratinocyte cell line (HaCaT), FBA has been shown to promote cellular proliferation. mdpi.comresearchgate.net This effect is crucial for processes like skin repair and regeneration, where a robust and proliferative keratinocyte population is essential for maintaining the skin's protective barrier. mdpi.comresearchgate.net By stimulating keratinocyte growth, FBA helps to strengthen this barrier, which protects against environmental insults, pathogens, and water loss. mdpi.com The proliferative effect of FBA on HaCaT cells was observed to be concentration and time-dependent, with a maximal effect noted at a concentration of 0.1 mM after 18 hours of treatment. mdpi.com

| Cell Line | Compound | Concentration | Time Point | Effect on Proliferation |

| HaCaT | N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) | 0.1 mM | 18 h | Significant Increase |

| HaCaT | N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) | 0.001–1 mM | 6–48 h | Dose-dependent increase |

Induction of Apoptosis and Necroptosis Mechanisms in Cell Lines

The direct effects of this compound on apoptosis and necroptosis have not been specifically documented. However, related compounds and the broader class of butyrate (B1204436) derivatives are known to influence these programmed cell death pathways in various cell types. Apoptosis is a caspase-dependent form of cell death, while necroptosis is a regulated form of necrosis. nih.govmdpi.com The balance between these pathways is critical for tissue homeostasis.

Modulation of Cell Cycle Progression by this compound

Specific studies on the modulation of cell cycle progression by this compound are not available. Generally, compounds that affect cell proliferation, such as FBA, are likely to interact with the cell cycle machinery. The progression through different phases of the cell cycle (G1, S, G2, and M) is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases. nih.govnih.gov Further research would be needed to determine if this compound influences these regulatory checkpoints.

Impact on Cellular Differentiation Processes

FBA has been demonstrated to promote the differentiation of human keratinocytes. mdpi.comresearchgate.net This is a critical process for the formation of a functional skin barrier. The study on FBA showed an increased expression of differentiation markers such as keratin-1 and filaggrin in HaCaT cells. mdpi.com This suggests that butyric acid-releasing compounds can play a role in modulating the maturation of epidermal cells.

| Cell Line | Compound | Effect on Differentiation | Key Markers |

| HaCaT | N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) | Promoted Differentiation | Keratin-1, Filaggrin |

Influence on Gene Expression Profiles (Transcriptomics)

The influence of this compound on global gene expression has not been reported. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, are powerful tools for understanding the mechanisms of action of chemical compounds. nih.govmdpi.comnih.govbioclavis.co.uk In the context of FBA, it was observed to upregulate the gene expression of tight junction proteins, occludin and ZO-1, which are crucial for skin barrier integrity. mdpi.comresearchgate.net It also upregulated the expression of extracellular matrix proteins like collagen type I and elastin. mdpi.com Furthermore, FBA was found to upregulate the transcription factor Nrf2, which is involved in the antioxidant response, and suppress the activity of NF-κB, a key regulator of inflammation. mdpi.com

Alterations in Protein Expression and Post-Translational Modifications (Proteomics)

There is no specific proteomic data available for this compound. Proteomics involves the large-scale study of proteins, their structures, and functions. nih.govnih.gov Studies on FBA have utilized methods like Western blot to show increased expression of specific proteins such as Nrf2 and decreased activity of NF-κB. mdpi.comresearchgate.net Comprehensive proteomic analyses would be necessary to understand the full spectrum of protein expression changes and post-translational modifications induced by this compound.

Enzymatic Interactions and Modulatory Activities of this compound

The potential for this compound to interact with and modulate the activity of enzymes would be a critical area of preclinical investigation. Such studies would aim to identify specific enzyme targets, understand the mechanism of interaction, and characterize the functional consequences of this interaction.

Inhibition Kinetics and Mechanism of Action on Specific Enzymes

Should this compound be identified as an enzyme inhibitor, detailed kinetic studies would be necessary to elucidate its mechanism of action. Researchers would typically investigate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.

Hypothetical Data Table: Inhibition Kinetics of this compound on a Putative Target Enzyme

| Inhibitor Concentration (µM) | Apparent K_m (µM) | Apparent V_max (µmol/min) |

| 0 | 50 | 100 |

| 10 | 100 | 100 |

| 20 | 150 | 100 |

| 50 | 250 | 100 |

Note: This table is purely illustrative. In this hypothetical example of competitive inhibition, the apparent K_m increases with inhibitor concentration while the V_max remains unchanged.

Activation or Allosteric Modulation of Enzyme Activity

Beyond inhibition, this compound could potentially act as an enzyme activator or an allosteric modulator. An activator would directly increase the enzyme's catalytic rate. An allosteric modulator would bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. Assays to investigate these possibilities would measure enzyme activity in the presence of varying concentrations of the compound, often in combination with varying substrate concentrations to detect changes in catalytic efficiency or substrate affinity.

Substrate Mimicry and Enzymatic Transformation Studies

Given its structure, which includes a butyramide group and an aldehyde, this compound could potentially act as a substrate mimic for certain enzymes. For example, it might be recognized by enzymes that metabolize similar endogenous molecules. Studies would investigate whether this compound is enzymatically transformed into one or more metabolites. This would involve incubating the compound with specific enzymes or cellular fractions (like liver microsomes) and analyzing the reaction products using techniques such as mass spectrometry.

Receptor Binding and Ligand-Target Interactions of this compound

Investigating the interaction of this compound with various receptors is fundamental to understanding its potential pharmacological effects. These studies would determine the compound's binding affinity, selectivity, and functional activity at specific receptor targets.

Affinity and Selectivity Profiling in Receptor Binding Assays

To determine its binding profile, this compound would be screened against a panel of known receptors. Radioligand binding assays are a common method, where the compound's ability to displace a known radioactive ligand from its receptor is measured. The results would provide data on the compound's affinity (typically expressed as the inhibition constant, K_i) for various receptors. A high affinity (low K_i value) for a specific receptor would suggest it as a potential target. Selectivity is determined by comparing the affinity across different receptors.

Hypothetical Data Table: Receptor Binding Affinity Profile of this compound

| Receptor Target | K_i (nM) |

| Receptor A | 50 |

| Receptor B | > 10,000 |

| Receptor C | 850 |

| Receptor D | > 10,000 |

Note: This table is for illustrative purposes only. The hypothetical data suggests that this compound has a higher affinity for Receptor A compared to others.

Functional Assays for Receptor Activation or Antagonism

Once a binding target is identified, functional assays are crucial to determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). For G-protein coupled receptors (GPCRs), for example, assays might measure changes in second messenger levels (e.g., cAMP or intracellular calcium) in response to the compound. For ion channels, techniques like patch-clamp electrophysiology would be used to measure changes in ion flow. The results of these assays would characterize the compound's efficacy and potency (e.g., EC_50 for agonists or IC_50 for antagonists).

Protein-Ligand Interactions and Biophysical Characterization

Surface Plasmon Resonance (SPR) for Binding Kinetics

No studies utilizing SPR to determine the association or dissociation rate constants of this compound with any protein target have been identified.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

There is no published data on the use of ITC to measure the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of this compound binding to a biological macromolecule.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Protein Complexes

No structural data from X-ray crystallography or cryo-electron microscopy is available for this compound in complex with any protein.

Membrane Permeability and Intracellular Accumulation Studies in Cell Lines

No research was found that investigates the ability of this compound to cross cellular membranes or to accumulate within cells.

Oxidative Stress and Antioxidant Modulation by this compound

There are no available studies examining the effects of this compound on markers of oxidative stress or its potential to modulate antioxidant pathways in biological systems.

Mechanistic Elucidation of N 2 Oxoethyl Butyramide S Biological Actions

Identification of Primary Molecular Targets and Binding Partners

There is no available information to identify the primary molecular targets or binding partners of N-(2-oxoethyl)butyramide.

Upstream Regulatory Mechanisms and Downstream Signaling Cascades

No studies have been found that elucidate the upstream regulatory mechanisms that might be affected by this compound, nor are there any data on the downstream signaling cascades it might trigger.

Influence on Key Cellular Processes:

Mitochondrial Bioenergetics and Metabolism

There is no research detailing the influence of this compound on mitochondrial function, including bioenergetics and metabolism.

Endoplasmic Reticulum Stress and Unfolded Protein Response

The effect of this compound on endoplasmic reticulum stress and the unfolded protein response has not been documented in the available scientific literature.

Autophagy and Lysosomal Pathways

No information is available regarding the impact of this compound on autophagy and lysosomal pathways.

Proteasomal Degradation Pathways

There is no data to suggest how this compound may influence proteasomal degradation pathways.

Epigenetic Modifications Induced by this compound

Due to the lack of available data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Any attempt to do so would be speculative and would not be based on verifiable research findings.

Therefore, the requested article cannot be generated at this time.

Structure Activity Relationships Sar and Computational Studies of N 2 Oxoethyl Butyramide Analogues

Systematic Structural Modifications and Their Impact on Preclinical Biological Activity

The foundational approach to understanding the SAR of a lead compound like N-(2-oxoethyl)butyramide involves the synthesis and evaluation of analogues where specific molecular subunits are systematically altered. The core structure can be dissected into three primary regions for modification: the butyramide (B146194) acyl chain, the N-(2-oxoethyl) substituent, and the amide nitrogen itself.

Key modifications would include altering the length, branching, and cyclization of the acyl chain. For instance, extending the linear alkyl chain (e.g., to pentanoyl or hexanoyl) or shortening it (e.g., to propanoyl or acetyl) would modulate the hydrophobic interactions. Introducing steric bulk through branching (e.g., an isobutyryl group) or incorporating cyclic structures (e.g., cyclopropylcarbonyl or cyclohexylcarbonyl) can probe the spatial constraints of the target's binding site. SAR studies on other amide-based bioactive compounds have shown that such modifications can lead to significant variations in potency. nih.govresearchgate.net The hypothetical impact of these modifications on biological activity is illustrated in Table 1.

Table 1: Hypothetical Biological Activity of Butyramide Acyl Chain Analogues

| Compound ID | Acyl Chain Modification | R Group | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| 1 (Parent) | Butyramide | CH₃CH₂CH₂- | 10.0 |

| 2 | Acetyl | CH₃- | 55.0 |

| 3 | Hexanoyl | CH₃(CH₂)₄- | 8.5 |

| 4 | Isobutyryl | (CH₃)₂CH- | 12.5 |

| 5 | Cyclopropylcarbonyl | c-C₃H₅- | 7.2 |

| 6 | Phenylacetyl | C₆H₅CH₂- | 25.0 |

The N-(2-oxoethyl) group, which is an N-acylated aminoaldehyde, contains a reactive aldehyde functionality that is often crucial for interaction with the biological target, potentially through the formation of a reversible covalent bond with nucleophilic residues like cysteine or serine. researchgate.net

Modifications to this group are critical for confirming its role and optimizing interactions. Key alterations include:

Reduction of the aldehyde: Converting the aldehyde to a primary alcohol (N-(2-hydroxyethyl)butyramide) would eliminate its electrophilicity. A significant loss of activity would suggest the aldehyde's direct involvement in the binding mechanism.

Oxidation of the aldehyde: Conversion to a carboxylic acid (N-(carboxymethyl)butyramide) would introduce a negative charge and alter hydrogen bonding capabilities.

Chain homologation: Extending the linker to an N-(3-oxopropyl) group would change the spacing and orientation of the aldehyde relative to the rest of the molecule.

Introduction of substituents: Adding a methyl group at the C1 position (N-(2-oxopropyl)butyramide) would increase steric hindrance and could influence the reactivity of the carbonyl.

Studies on other aldehyde-containing bioactive molecules have demonstrated that even minor changes to this functional group can profoundly impact biological activity. mdpi.com A hypothetical SAR for this substituent is presented in Table 2.

Table 2: Hypothetical Biological Activity of Oxoethyl Substituent Analogues

| Compound ID | Oxoethyl Modification | Substituent Structure | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| 1 (Parent) | N-(2-oxoethyl) | -CH₂CHO | 10.0 |

| 7 | N-(2-hydroxyethyl) | -CH₂CH₂OH | >1000 |

| 8 | N-(carboxymethyl) | -CH₂COOH | 450.0 |

| 9 | N-(3-oxopropyl) | -CH₂CH₂CHO | 85.0 |

| 10 | N-(2-oxopropyl) | -CH(CH₃)CHO | 28.0 |

The amide N-H group is a potential hydrogen bond donor. Replacing the hydrogen with other substituents can probe the importance of this interaction and influence the molecule's conformation and metabolic stability. researchgate.net Introducing a small alkyl group, such as a methyl group (N-methyl-N-(2-oxoethyl)butyramide), would remove the hydrogen bond donating capacity. This modification also impacts the rotational barrier around the C-N amide bond, potentially locking the molecule into a more or less favorable conformation for binding. The effect of such a modification is often evaluated to understand the requirements of the receptor site. researchgate.net

Table 3: Hypothetical Biological Activity of N-Substituted Analogues

| Compound ID | Amide Nitrogen Substituent | Structure | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| 1 (Parent) | -H | -NH- | 10.0 |

| 11 | -CH₃ | -N(CH₃)- | 150.0 |

Quantitative Structure-Activity Relationships (QSAR) Modeling

To move beyond qualitative SAR and develop a predictive model, Quantitative Structure-Activity Relationship (QSAR) studies are employed. researchgate.net For a series of this compound analogues, a QSAR model would correlate variations in biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀) with calculated physicochemical and structural descriptors.

A typical QSAR study would involve calculating a range of molecular descriptors for each analogue, such as:

Lipophilicity: Calculated logP (cLogP)

Electronic properties: Dipole moment, partial charges on specific atoms.

Steric properties: Molecular weight, molar refractivity, specific steric parameters (e.g., Taft or STERIMOL).

Topological properties: Polar Surface Area (TPSA), number of rotatable bonds.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated. A hypothetical QSAR model for a series of analogues might take the form:

pIC₅₀ = 1.25 * cLogP - 0.03 * TPSA + 0.85 * H_Acceptors - 2.15

This equation would suggest that biological activity increases with higher lipophilicity (cLogP) and a greater number of hydrogen bond acceptors, but decreases with a larger polar surface area. Such models are valuable for predicting the activity of unsynthesized compounds and prioritizing synthetic efforts. nih.govmdpi.com

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Interactions

To gain insight into the specific interactions between this compound and its biological target at an atomic level, molecular modeling techniques are indispensable. researchgate.net

Molecular Docking: Assuming a known 3D structure of the target protein, molecular docking would be used to predict the preferred binding pose of this compound within the active site. nih.gov A plausible hypothesis is that the electrophilic aldehyde of the oxoethyl group forms a reversible covalent bond (a hemiacetal) with a key cysteine residue in the active site. The docking simulation would likely show the butyramide chain occupying a hydrophobic pocket, while the amide N-H and carbonyl oxygen form hydrogen bonds with backbone or side-chain residues of the protein. This provides a structural hypothesis for the observed SAR. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, the predicted protein-ligand complex would be subjected to molecular dynamics (MD) simulations. nih.gov These simulations model the movement of atoms over time, providing a view of the dynamic stability of the complex. researchgate.net Key analyses of the MD trajectory, such as calculating the root-mean-square deviation (RMSD) of the ligand and protein, would assess the stability of the binding pose. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions (e.g., hydrogen bonds) and the role of water molecules in mediating the binding, offering a more refined understanding than static docking alone.

De Novo Design and Virtual Screening for this compound-Related Chemotypes

Computational tools can be used not only to analyze existing compounds but also to discover novel, related molecules with potential activity.

Virtual Screening: Structure-based virtual screening can be performed by docking large libraries of commercially available compounds (e.g., the ZINC database) into the target's active site. frontiersin.org The compounds are ranked based on their predicted binding affinity, and the top-scoring "hits" can be acquired for experimental testing. Alternatively, ligand-based virtual screening uses the this compound structure as a template to search for molecules with similar 2D fingerprints or 3D shapes, a method that does not require a known protein structure. nih.govresearchgate.net

De Novo Design: This computational approach aims to build novel molecules from scratch. drugdiscoverytrends.com Using the active site of the target protein as a template, algorithms can place small molecular fragments (e.g., carbonyls, alkyl chains, amides) in optimal positions and link them together to generate entirely new chemical scaffolds that are predicted to have high binding affinity. This strategy can lead to the discovery of chemotypes that are structurally distinct from the original this compound lead but retain or improve upon its biological activity.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of N 2 Oxoethyl Butyramide in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in In Vivo Systems

Comprehensive in vivo studies are essential to characterize the journey of a compound through a living organism. wuxiapptec.com This process, known as ADME profiling, provides critical insights into a drug's potential efficacy and safety. wuxiapptec.com However, specific data for N-(2-oxoethyl)butyramide is not present in the current body of scientific literature.

Bioavailability and Systemic Exposure in Animal Models

There is no available information on the bioavailability or systemic exposure of this compound in any animal model. Studies on other butyramide (B146194) derivatives, such as N-(1-carbamoyl-2-phenyl-ethyl) butyramide, have been conducted to assess their ability to release butyric acid and increase its serum concentration. nih.govresearchgate.net However, these findings cannot be extrapolated to this compound due to differences in chemical structure.

Tissue Distribution and Compartmental Analysis

Details regarding the tissue distribution of this compound and its potential accumulation in various organs are not documented. Tissue distribution studies, often conducted using radiolabeled compounds, are crucial for understanding a compound's potential sites of action and toxicity. wuxiapptec.com Without such studies, the compartmental analysis for this compound cannot be performed.

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

The metabolic fate of this compound has not been elucidated. Biotransformation, typically occurring in the liver, involves Phase I and Phase II enzymatic reactions that modify the chemical structure of a compound to facilitate its excretion. nih.gov Key enzyme systems, such as cytochrome P450s, alcohol dehydrogenases, and aldehyde dehydrogenases, are often involved in the metabolism of various compounds. nih.gov However, the specific enzymes that may metabolize this compound and the resulting metabolites are unknown.

Pharmacodynamic Endpoints and Biomarker Development in Animal Models

Pharmacodynamics involves the study of a drug's effects on the body. nih.gov There is a lack of research into the pharmacodynamic properties of this compound in animal models.

Role of N 2 Oxoethyl Butyramide in Preclinical Disease Models and Pathophysiological Processes

Involvement in Inflammatory and Immune Responses in Animal Models

There is no scientific literature available that investigates or describes the effects of N-(2-oxoethyl)butyramide on inflammatory or immune responses in any animal models.

Potential Modulatory Effects in Neurological Disorder Models (e.g., Neurodegeneration, Ischemia in animals)

No studies have been published that examine the potential modulatory effects of this compound in animal models of neurological disorders, including neurodegeneration or ischemia.

Impact on Metabolic Syndrome and Related Disorders in Animal Studies

There is a lack of research on the impact of this compound on metabolic syndrome or any related disorders in animal studies.

Role in Oncological Processes within In Vitro and In Vivo Animal Tumor Models

There are no available in vitro or in vivo studies that describe a role for this compound in oncological processes or tumor models.

This compound as an Endogenous Metabolite or Signaling Molecule

There is no current evidence to suggest that this compound is an endogenous metabolite or a signaling molecule in any biological system.

Research Paradigms and Translational Research Opportunities for N 2 Oxoethyl Butyramide

N-(2-oxoethyl)butyramide as a Chemical Probe for Biological Pathway Exploration

A chemical probe is a small molecule used to study and manipulate biological systems with precision. rsc.org Given its structure, this compound could be developed as a chemical probe to investigate pathways involving enzymatic targets of butyrate (B1204436) and cellular responses to aldehyde-mediated stress.

The primary feature that lends this compound to this application is its reactive aldehyde. This functional group can be engineered to form covalent bonds with specific nucleophilic residues (such as cysteine or lysine) in target proteins. nih.gov If the butyramide (B146194) moiety directs the molecule to a particular class of enzymes, for example, those that bind short-chain fatty acids or their amides, the aldehyde could act as a "warhead" to covalently label and identify these proteins.

Hypothetical Application in Target Identification:

A research program could utilize an alkyne- or azide-functionalized version of this compound to identify its cellular binding partners. After treating cells or cell lysates with this modified probe, click chemistry could be used to attach a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). Subsequent proteomic analysis of the captured proteins could reveal novel targets involved in metabolic or signaling pathways sensitive to aldehydes.

Potential Pathways to Explore:

Histone Deacetylase (HDAC) Activity: Derivatives of butyramide are known to inhibit HDACs. wikipedia.org this compound could be investigated as a probe to identify specific HDAC isoforms or associated proteins that are susceptible to covalent modification by a nearby aldehyde.

Aldehyde Dehydrogenase (ALDH) Activity: The compound could serve as a substrate or inhibitor for ALDH enzymes, which are critical for detoxifying aldehydes. wikipedia.org Probing the activity of ALDH isozymes is relevant in cancer and metabolic disease research. mdpi.com

Signal Transduction: Aldehydes are known to modulate signaling pathways by modifying key regulatory proteins. tandfonline.com This probe could help elucidate which specific proteins in pathways like NF-κB or Keap1-Nrf2 are targeted by α-oxoaldehydes.

The table below illustrates the type of data that would be generated in a proteomics experiment to identify protein targets.

| Protein Target | Function | Pathway Involvement | Reporter Signal Intensity (Fold Change vs. Control) | Validation Method |

| Histone Deacetylase 2 | Epigenetic regulation | Chromatin remodeling | 12.5 | Western Blot |

| Aldehyde Dehydrogenase 2 | Aldehyde metabolism | Detoxification | 8.2 | Enzyme Activity Assay |

| Keap1 | Sensor of oxidative stress | Nrf2 signaling | 6.7 | Co-immunoprecipitation |

| IKKβ | Kinase | NF-κB signaling | 4.1 | In-vitro Kinase Assay |

Exploration of this compound as a Lead Compound for Preclinical Drug Discovery

A "lead compound" is a chemical starting point for the development of a new drug. The dual functionality of this compound suggests it could be a lead for developing covalent inhibitors or modulators of disease-related targets. The butyramide scaffold provides a base for chemical modification to optimize potency and selectivity, while the aldehyde offers a mechanism for covalent engagement with the target protein.

The drug discovery process would involve iterative chemical synthesis to create derivatives with improved pharmacological properties. For instance, modifying the length of the alkyl chain (from butyramide to other fatty acid amides) or altering the substitution on the amide nitrogen could fine-tune the compound's binding affinity and physicochemical properties. The goal would be to enhance the desired biological activity while minimizing off-target effects. researchgate.net

Potential Therapeutic Areas:

Oncology: Many cancer cells exhibit altered metabolic states and increased sensitivity to electrophilic stress. A compound like this compound could selectively target cancer cells by exploiting their reliance on specific metabolic enzymes or their compromised ability to handle aldehyde-induced damage.

Neurodegenerative Diseases: Aldehyde toxicity is implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov While the compound itself is an aldehyde, it could be used as a starting point to design molecules that modulate the activity of enzymes involved in the production or detoxification of pathogenic aldehydes.

The following table presents hypothetical data from an initial screen of this compound derivatives against a cancer cell line panel.

| Compound ID | Modification | Anti-proliferative IC50 (µM) - HeLa Cells | Anti-proliferative IC50 (µM) - A549 Cells | Target Engagement (ALDH2 Activity, % Inhibition @ 10 µM) |

| C-001 | This compound | 15.2 | 22.5 | 35% |

| C-002 | N-(2-oxoethyl)hexanamide | 8.7 | 12.1 | 55% |

| C-003 | N-(2-oxoethyl)benzamide | 25.4 | 38.9 | 15% |

| C-004 | N-methyl-N-(2-oxoethyl)butyramide | >100 | >100 | <5% |

Development of this compound as a Preclinical Biomarker Candidate

A biomarker is a measurable indicator of a biological state or condition. This compound or its metabolites could potentially serve as biomarkers for diseases characterized by aberrant fatty acid metabolism or increased aldehyde stress.

For this to be viable, the compound would need to be linked to a specific pathological process. For example, if this compound is found to be an endogenous metabolite that accumulates during a particular disease state (e.g., a metabolic disorder or a condition involving high oxidative stress), its levels in biological fluids like plasma or urine could be diagnostic or prognostic. Short-chain fatty acids and their derivatives are increasingly recognized as important signaling molecules and potential biomarkers in various diseases. nih.govfrontiersin.org

Research Approach:

Metabolomic Screening: Utilize mass spectrometry-based metabolomics to screen patient samples (e.g., from individuals with metabolic syndrome) versus healthy controls to determine if this compound or related species are present and differentially regulated.

Correlation Studies: If detected, correlate the levels of the compound with disease severity, progression, or response to treatment.

Biosynthetic Pathway Elucidation: Investigate the potential enzymatic or non-enzymatic pathways that could lead to the formation of this compound in vivo.

This table shows hypothetical data from a metabolomics study comparing plasma levels in healthy controls and patients with non-alcoholic fatty liver disease (NAFLD).

| Analyte | Healthy Control (n=50) Mean Concentration (nM) ± SD | NAFLD Patients (n=50) Mean Concentration (nM) ± SD | p-value | Fold Change |

| Butyric Acid | 150 ± 25 | 180 ± 40 | 0.04 | 1.2 |

| Butyramide | 12 ± 4 | 15 ± 6 | 0.09 | 1.25 |

| This compound | Not Detected | 25 ± 8 | <0.001 | N/A |

| Malondialdehyde (MDA) | 1.2 ± 0.3 | 3.5 ± 0.8 | <0.001 | 2.9 |

Use of this compound in Mechanistic Toxicology Studies

The aldehyde functional group is a well-known structural alert for toxicity, primarily due to its ability to covalently modify essential biomolecules like proteins and DNA. acs.orgresearchgate.net this compound can be used as a model compound to study the specific molecular mechanisms by which α-oxoaldehydes induce cellular perturbation.

Unlike simple aldehydes like formaldehyde (B43269) or acetaldehyde, this compound has a more complex structure that may influence its cellular uptake, distribution, and target selectivity. Mechanistic studies would focus on how the butyramide moiety affects the inherent reactivity and toxicological profile of the aldehyde.

Key Toxicological Questions to Investigate:

Protein Adduction: Which proteins are preferentially targeted for covalent modification by this compound? Does the butyramide group guide the molecule to specific cellular compartments or protein classes?

DNA Damage: Does the compound cause DNA-protein crosslinks or other forms of genotoxicity, which are known consequences of aldehyde exposure? researchgate.net

Oxidative Stress: Does treatment with the compound lead to depletion of cellular antioxidants (e.g., glutathione) and an increase in reactive oxygen species (ROS)?

Organelle Dysfunction: What are the effects of the compound on mitochondrial function, endoplasmic reticulum stress, or proteasome activity?

The following table summarizes hypothetical findings from a study on the molecular mechanisms of this compound-induced cytotoxicity in cultured hepatocytes.

| Endpoint Assessed | Result | Mechanism Implicated |

| Glutathione (GSH) Levels | Decreased by 60% after 4 hours | Aldehyde-GSH adduction, oxidative stress |

| Mitochondrial Respiration | Inhibition of Complex I activity | Covalent modification of mitochondrial proteins |

| Protein Carbonylation | 3-fold increase over control | Oxidative damage to proteins |

| DNA-Protein Crosslinks | Detected via comet assay | Covalent adduction to DNA and/or histones |

| Nrf2 Pathway Activation | 5-fold increase in Nrf2 target gene expression | Cellular stress response to electrophile |

Comparative Analysis with Known Bioactive Amide Derivatives or Aldehyde-Containing Molecules

To contextualize the potential of this compound, it is useful to compare its structural features and hypothetical activities with well-characterized molecules.

Comparison with a Bioactive Amide: Phenylalanine Butyramide (PBA)

PBA is a synthetic, odorless derivative of butyrate that has been investigated for its effects on skin, including tyrosinase inhibition. mdpi.com Like this compound, it contains a butyramide core. However, it lacks a reactive aldehyde.

Reactivity: PBA is chemically stable and acts through non-covalent interactions, likely serving as a pro-drug for butyrate. This compound, in contrast, is a reactive electrophile capable of forming covalent bonds.

Mechanism of Action: PBA's biological effects are likely mediated by the enzymatic release of butyrate, which then acts on targets like HDACs. This compound's actions would be a combination of any effects from its butyramide portion and the direct consequences of aldehyde-mediated covalent modification.

Comparison with an Aldehyde-Containing Molecule: 4-Hydroxynonenal (4-HNE)

4-HNE is a well-studied, endogenous α,β-unsaturated aldehyde produced during lipid peroxidation. It is a key mediator of oxidative stress-induced cell damage and is implicated in numerous diseases. nih.gov

Reactivity: Both 4-HNE and this compound are reactive aldehydes. However, 4-HNE's reactivity is enhanced by its conjugated double bond, making it a soft electrophile that preferentially reacts with soft nucleophiles like cysteine. nih.gov this compound is an α-oxoaldehyde, which also behaves as a soft electrophile, suggesting it may share target preferences with 4-HNE, particularly cysteine residues. nih.gov

Structural Complexity: 4-HNE is a relatively simple lipid aldehyde. This compound's more complex structure, with the amide group, could lead to different cellular uptake and target engagement profiles. The butyramide group might confer specific binding properties that are absent in 4-HNE.

The comparative table below summarizes these points.

| Feature | This compound (Hypothetical) | Phenylalanine Butyramide (PBA) | 4-Hydroxynonenal (4-HNE) |

| Core Structure | Butyramide | Butyramide | Unsaturated Alkane |

| Reactive Group | α-Oxoaldehyde | None | α,β-Unsaturated Aldehyde |

| Primary Reactivity | Covalent modification (soft electrophile) | Non-covalent binding / Pro-drug | Covalent modification (soft electrophile) |

| Potential MOA | Covalent enzyme inhibition, protein adduction | HDAC inhibition (via butyrate release) | Protein adduction, oxidative stress, signaling |

| Key Research Use | Chemical probe, covalent drug lead | Butyrate pro-drug | Model toxic electrophile |

Challenges and Future Directions in N 2 Oxoethyl Butyramide Research

Current Limitations in Understanding the Full Biological Spectrum of N-(2-oxoethyl)butyramide

A primary challenge in the study of this compound is the nascent stage of research into its broad biological effects. Currently, there is a significant lack of published data specifically detailing the comprehensive biological activities of this compound. While research on analogous structures offers some inferential clues, the direct biological profile of this compound remains largely uncharacterized. For instance, studies on related butyramide (B146194) derivatives, such as N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA), have demonstrated effects on human keratinocytes, including enhanced proliferation and barrier function, as well as protection against oxidative stress. mdpi.com Similarly, investigations into N-(2-(benzylamino)-2-oxoethyl)benzamide analogs have revealed potential protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. nih.govnih.gov However, it is crucial to recognize that these findings are not directly transferable to this compound. The specific structural attributes of this compound undoubtedly confer a unique pharmacological profile that necessitates dedicated and thorough investigation. The current understanding is therefore limited by a scarcity of direct evidence, highlighting a critical knowledge gap that must be addressed by future research endeavors.

Opportunities for Advanced Synthetic Methodology Development